![molecular formula C15H13NO2 B1290884 [4-(Benzyloxy)phenoxy]acetonitrile CAS No. 50635-26-2](/img/structure/B1290884.png)
[4-(Benzyloxy)phenoxy]acetonitrile
Overview
Description
“[4-(Benzyloxy)phenoxy]acetonitrile” is a chemical compound with the molecular formula C15H13NO2 . It is also known by its CAS number 50635-26-2 .
Molecular Structure Analysis
The molecular structure of “[4-(Benzyloxy)phenoxy]acetonitrile” consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C15H13NO2/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13/h1-9H,11-12H2
. Physical And Chemical Properties Analysis
“[4-(Benzyloxy)phenoxy]acetonitrile” has a molecular weight of 239.27 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . The topological polar surface area is 42.2 Ų .Scientific Research Applications
Analyte pKa and Buffer pH Variations in HPLC
A study by Xavier Subirats, M. Rosés, and E. Bosch (2007) focused on the impact of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes. They developed a model to predict the pH of mobile phases for commonly used buffers in acetonitrile-water and methanol-water mixtures. This research is crucial for understanding how [4-(Benzyloxy)phenoxy]acetonitrile behaves in different solvent environments, impacting its analysis and separation in HPLC systems (Subirats, Rosés, & Bosch, 2007).
Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants
Runzeng Liu and S. Mabury (2020) reviewed the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like [4-(Benzyloxy)phenoxy]acetonitrile. They highlighted the detection of SPAs in various environmental matrices and their potential health impacts. This research underscores the importance of understanding the environmental behavior and toxicity of phenolic compounds used in industrial applications (Liu & Mabury, 2020).
Acidolysis of Lignin Model Compounds
T. Yokoyama (2015) explored the acidolysis of non-phenolic β-O-4-type lignin model compounds, revealing insights into the cleavage mechanisms relevant to [4-(Benzyloxy)phenoxy]acetonitrile. Understanding these mechanisms is vital for developing methods to break down lignin, a major component of plant biomass, which has implications for biofuel production and material science (Yokoyama, 2015).
Degradation of Acetaminophen by Advanced Oxidation Processes
Mohammad Qutob et al. (2022) investigated the degradation of acetaminophen using advanced oxidation processes (AOPs), shedding light on the potential degradation mechanisms of phenolic compounds like [4-(Benzyloxy)phenoxy]acetonitrile. This study provides insights into the environmental removal of hazardous phenolic compounds and their by-products, relevant for water treatment and environmental protection (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Polyphenolic Antioxidants and Recovery
J. Bowtell and V. Kelly (2019) discussed the benefits of fruit-derived polyphenol supplementation for athlete recovery and performance, which might extend to the use of synthetic phenolic compounds like [4-(Benzyloxy)phenoxy]acetonitrile. Their research highlights the potential of polyphenolic compounds in enhancing recovery through antioxidant and anti-inflammatory mechanisms, relevant for sports medicine and nutritional science (Bowtell & Kelly, 2019).
Future Directions
A study has indicated that 4-phenoxy-phenyl isoxazoles, a class of compounds related to “[4-(Benzyloxy)phenoxy]acetonitrile”, have shown potent anticancer activity as novel acetyl-CoA carboxylase inhibitors . This suggests that “[4-(Benzyloxy)phenoxy]acetonitrile” and related compounds could potentially be further studied for their therapeutic applications in cancer treatment .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that [4-(Benzyloxy)phenoxy]acetonitrile may interact with its targets to form new bonds, leading to changes in the target molecules.
Biochemical Pathways
The compound’s potential use in suzuki–miyaura coupling reactions suggests that it may play a role in pathways involving carbon-carbon bond formation.
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that [4-(Benzyloxy)phenoxy]acetonitrile may have similar effects.
properties
IUPAC Name |
2-(4-phenylmethoxyphenoxy)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13/h1-9H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFUWGXTKRQBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276022 | |
Record name | 2-[4-(Phenylmethoxy)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50635-26-2 | |
Record name | 2-[4-(Phenylmethoxy)phenoxy]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50635-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Phenylmethoxy)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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